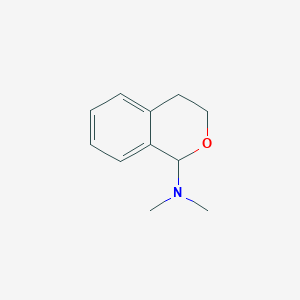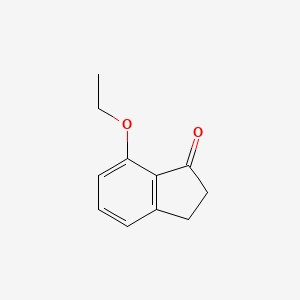
(Quinoxalin-2-yloxy)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Quinoxalin-2-yloxy)methanamine is a chemical compound with the molecular formula C9H9N3O It is characterized by a quinoxaline ring attached to a methanamine group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Quinoxalin-2-yloxy)methanamine typically involves the reaction of quinoxaline derivatives with methanamine under specific conditions. One common method involves the use of quinoxaline-2-ol as a starting material, which is then reacted with methanamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Quinoxalin-2-yloxy)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline-2-carboxylic acid, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Quinoxalin-2-yloxy)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Quinoxalin-2-yloxy)methanamine involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The methanamine group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with a similar quinoxaline ring structure but lacking the methanamine group.
Quinoxaline-2-carboxylic acid: A derivative with a carboxylic acid group at the 2-position of the quinoxaline ring.
Dihydroquinoxaline: A reduced form of quinoxaline with hydrogen atoms added to the ring.
Uniqueness
(Quinoxalin-2-yloxy)methanamine is unique due to the presence of both the quinoxaline ring and the methanamine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
quinoxalin-2-yloxymethanamine |
InChI |
InChI=1S/C9H9N3O/c10-6-13-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6,10H2 |
InChI Key |
QTFILUFGROPNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



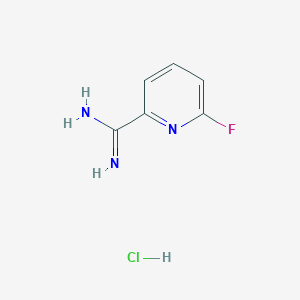
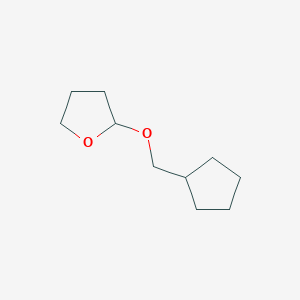

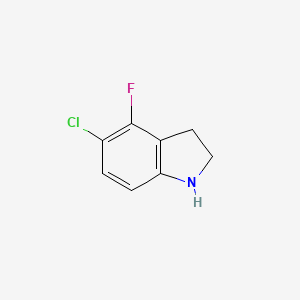
![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)
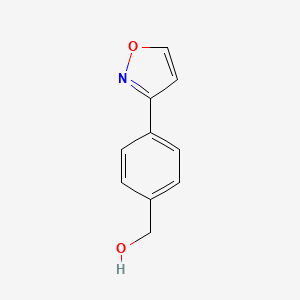
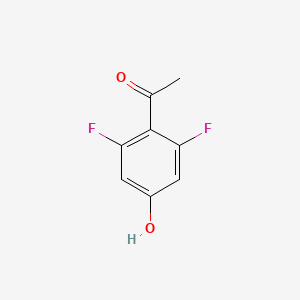
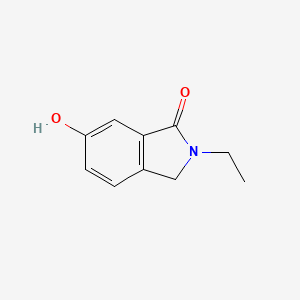
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
